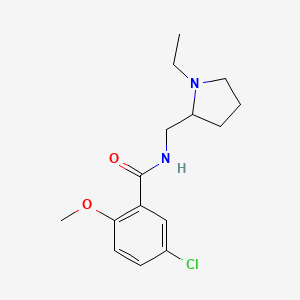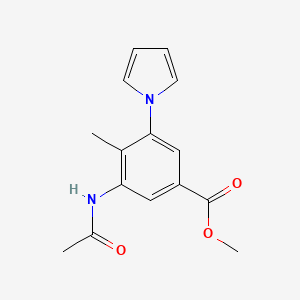
2-(Diphenylphosphanyl)-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphanyl)-N,N-diethylbenzamide is an organophosphorus compound that features a phosphanyl group attached to a benzamide structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-N,N-diethylbenzamide typically involves the reaction of diphenylphosphine with N,N-diethylbenzamide under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where diphenylphosphine is reacted with N,N-diethylbenzamide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphanyl)-N,N-diethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphanyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the phosphanyl group typically yields phosphine oxides, while reduction can produce various reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphanyl)-N,N-diethylbenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a component in drug design.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphanyl)-N,N-diethylbenzamide involves its ability to coordinate with metal ions through the phosphanyl group. This coordination can influence the reactivity of the metal center, making it a valuable ligand in catalytic processes. The compound’s interactions with biological molecules may involve binding to specific sites on enzymes or receptors, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the benzamide moiety.
N,N-Diethylbenzamide: A common amide compound used as an insect repellent, lacking the phosphanyl group.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphanyl groups, used in coordination chemistry.
Uniqueness
2-(Diphenylphosphanyl)-N,N-diethylbenzamide is unique due to the combination of the phosphanyl group and the benzamide moiety. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler phosphines or amides. Its structure provides both steric and electronic properties that can be fine-tuned for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
143024-49-1 |
|---|---|
Molekularformel |
C23H24NOP |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C23H24NOP/c1-3-24(4-2)23(25)21-17-11-12-18-22(21)26(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
VCPNFOOZYZBUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)
![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
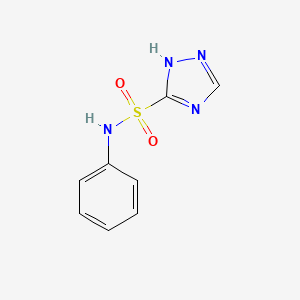
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
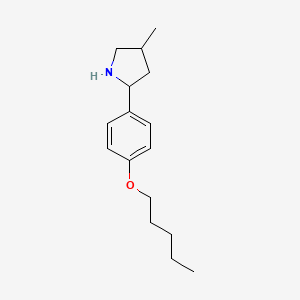
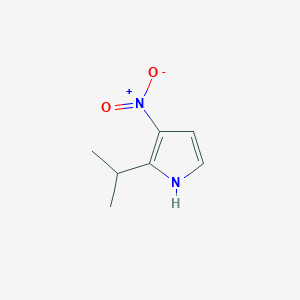
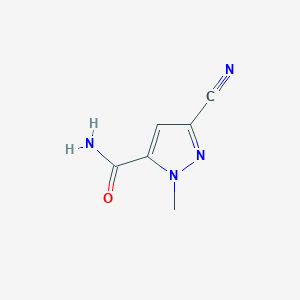
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
